molecular formula C8H8ClN5 B8746456 2-CHLORO-N-CYCLOPROPYL-9H-PURIN-6-AMINE CAS No. 195252-69-8

2-CHLORO-N-CYCLOPROPYL-9H-PURIN-6-AMINE

Cat. No. B8746456
Key on ui cas rn: 195252-69-8
M. Wt: 209.63 g/mol
InChI Key: VZFTVKCEUWKDPE-UHFFFAOYSA-N
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Patent
US06589950B1

Procedure details

Cyclopropylamine (6.65 g, 0.116M) and N,N-dfisopropylethylamine (20.8 ml, 0.116M) is added to a suspension of 2,6-dichloropurine (20 g,0.106M) in n-butanol (200 ml). The mixture is stirred at 60° C. for 20 hours. The mixture is cooled and the precipitate isolated by filtration, washed with n-butanol and dried under vacuum to give 6-cyclopropylamino-2-chloropurine; ES+ (M+1) 209.5; mp 249.7° C. dec.
Quantity
6.65 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:4])[CH2:3][CH2:2]1.[Cl:5][C:6]1[N:14]=[C:13]2[C:9]([NH:10][CH:11]=[N:12]2)=[C:8](Cl)[N:7]=1>C(O)CCC>[CH:1]1([NH:4][C:8]2[N:7]=[C:6]([Cl:5])[N:14]=[C:13]3[C:9]=2[NH:10][CH:11]=[N:12]3)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
6.65 g
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=NC(=C2NC=NC2=N1)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 60° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
CUSTOM
Type
CUSTOM
Details
the precipitate isolated by filtration
WASH
Type
WASH
Details
washed with n-butanol
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C1(CC1)NC1=C2NC=NC2=NC(=N1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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